5-(3-chlorobenzyl)-2H-tetrazole
Overview
Description
5-(3-chlorobenzyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a 3-chlorobenzyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-2H-tetrazole typically involves the reaction of 3-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cyclization process. The reaction can be represented as follows:
3-chlorobenzyl chloride+sodium azide→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorobenzyl)-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form dihydrotetrazoles.
Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles or other heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Oxidation Products: Tetrazole N-oxides.
Reduction Products: Dihydrotetrazoles.
Scientific Research Applications
5-(3-chlorobenzyl)-2H-tetrazole has several scientific research applications, including:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds, including antimicrobial and anticancer agents.
Agrochemicals: It is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: It is used in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Mechanism of Action
The mechanism of action of 5-(3-chlorobenzyl)-2H-tetrazole depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, leading to the desired therapeutic effect. The tetrazole ring can mimic the structure of carboxylic acids or phosphates, allowing it to interact with biological targets such as enzymes and receptors. The 3-chlorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorobenzyl)-2H-tetrazole: Similar structure but with the chlorine atom in the para position.
5-(3-methylbenzyl)-2H-tetrazole: Similar structure but with a methyl group instead of a chlorine atom.
5-(3-fluorobenzyl)-2H-tetrazole: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
5-(3-chlorobenzyl)-2H-tetrazole is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various chemical reactions, allowing for the synthesis of diverse derivatives. Additionally, the 3-chlorobenzyl group can enhance the compound’s lipophilicity and binding affinity towards biological targets, making it a valuable building block in drug discovery and development.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2H-tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-3-1-2-6(4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWWDINFPKJOQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278857 | |
Record name | 5-[(3-Chlorophenyl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728024-40-6 | |
Record name | 5-[(3-Chlorophenyl)methyl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728024-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(3-Chlorophenyl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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